(4-Aminophenyl)(piperazin-1-yl)methanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, aromatic acid chlorides have been coupled with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base to yield trimethoxyphenyl piperazine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Aminophenyl)(piperazin-1-yl)methanone” are not explicitly provided in the sources I found .Scientific Research Applications
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : The compound shows significant inhibition efficiency in preventing the corrosion of mild steel in acidic environments. The research on derivatives of this compound, like 4-4-ABPFM and 4-4-APFM, demonstrates an efficiency of up to 80% and 73%, respectively, in 1N HCl at room temperature. These findings suggest that these compounds can form protective layers on the surface of mild steel to reduce corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Anticancer and Antituberculosis Activity
- Anticancer and Antituberculosis Potential : Derivatives of (4-Aminophenyl)(piperazin-1-yl)methanone, specifically those with a 1-(4-Chlorophenyl) cyclopropyl group, have shown in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity. This suggests potential applications in developing therapeutic agents for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Anti-HIV Activity
- Selective Anti-HIV-2 Activity : Certain derivatives, such as those with β-carboline, showed selective inhibition of the HIV-2 strain, highlighting the potential for these compounds in HIV-2 treatment (Ashok et al., 2015).
Fluorescent Logic Gates
- Fluorescent Logic Gates for Biochemical Applications : Compounds with a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor have been designed as fluorescent logic gates. These can be reconfigured by altering solvent polarity, indicating potential use in biochemical and medical applications, such as probing cellular membranes (Gauci & Magri, 2022).
Antimicrobial Activity
In Vitro Antimicrobial Activity : Derivatives of (4-Aminophenyl)(piperazin-1-yl)methanone, including those combined with benzothiazole, have demonstrated variable and modest antimicrobial activity against bacterial and fungal strains. This points to their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Enzyme Inhibition and Potential Therapeutic Applications : Synthesized derivatives have shown good enzyme inhibitory activity, with compound 5h exhibiting significant inhibition against acetyl- and butyrylcholinesterase. This suggests these compounds could be developed into therapeutic agents (Hussain et al., 2017).
Tubulin Polymerization Inhibition for Cancer Treatment : A series of derivatives exhibited potent inhibition of tubulin polymerization, a key process in cell division, indicating their potential as cancer therapeutics (Prinz et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(4-aminophenyl)-piperazin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAQDEHQJBGLNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(piperazin-1-yl)methanone |
Synthesis routes and methods
Procedure details
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